molecular formula C11H23NO3 B8184237 (S)-1-(Boc-amino)-1-ethyl-2-hydroxy-2-methyl-propane

(S)-1-(Boc-amino)-1-ethyl-2-hydroxy-2-methyl-propane

Cat. No.: B8184237
M. Wt: 217.31 g/mol
InChI Key: SDDWFXLEBNUWSZ-QMMMGPOBSA-N
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Description

tert-Butyl N-[(3S)-2-hydroxy-2-methylpentan-3-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Boc-amino)-1-ethyl-2-hydroxy-2-methyl-propane typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of solvent-free conditions and controlled release of hydrogen chloride gas has been demonstrated to be efficient and sustainable for the deprotection of the tert-butyl carbamate group .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3S)-2-hydroxy-2-methylpentan-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

tert-Butyl N-[(3S)-2-hydroxy-2-methylpentan-3-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(Boc-amino)-1-ethyl-2-hydroxy-2-methyl-propane involves the deprotection of the carbamate group under acidic conditions. The tert-butyl carbamate becomes protonated, leading to the loss of the tert-butyl cation and formation of a carbamic acid. Decarboxylation of the carbamic acid results in the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(3S)-2-hydroxy-2-methylpentan-3-yl]carbamate is unique due to its specific stereochemistry and the presence of both hydroxy and carbamate functional groups. This combination allows for selective reactions and applications in various fields of research.

Properties

IUPAC Name

tert-butyl N-[(3S)-2-hydroxy-2-methylpentan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-7-8(11(5,6)14)12-9(13)15-10(2,3)4/h8,14H,7H2,1-6H3,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDWFXLEBNUWSZ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(C)(C)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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